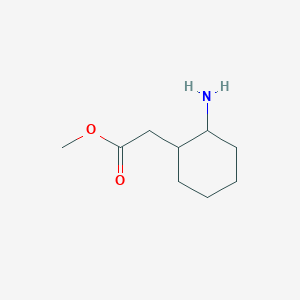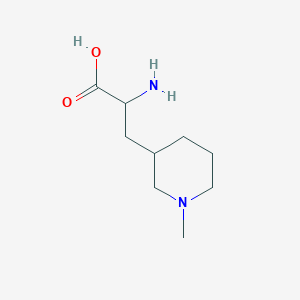
2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C(_9)H(_18)N(_2)O(_2) This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-piperidone and methylamine.
Formation of Intermediate: The piperidone is reacted with methylamine under reductive amination conditions to form 1-methylpiperidine.
Amino Acid Formation: The 1-methylpiperidine is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonia to form the corresponding amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
- 2-Amino-3-(1-ethylpiperidin-3-yl)propanoic acid
- 2-Amino-3-(1-methylpyrrolidin-3-yl)propanoic acid
Uniqueness
2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-amino-3-(1-methylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-3-7(6-11)5-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
Clé InChI |
KOOWANCYINOOMO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
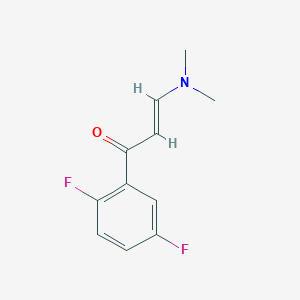
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
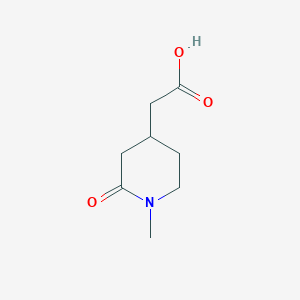
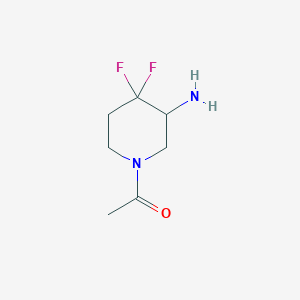
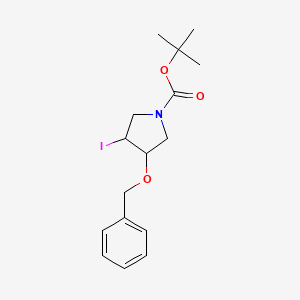
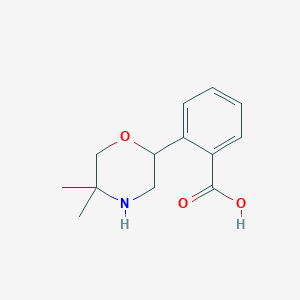
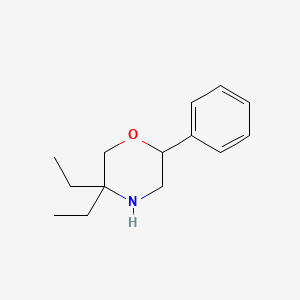
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
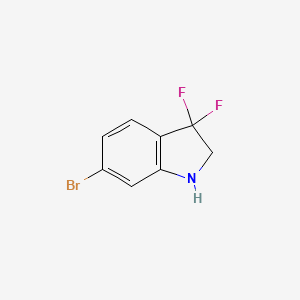
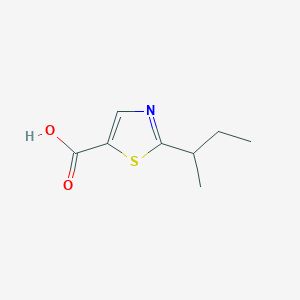
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
